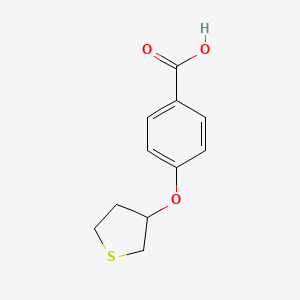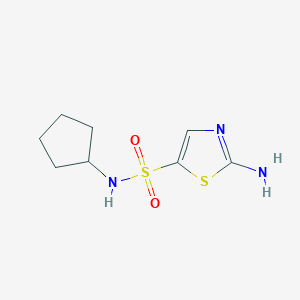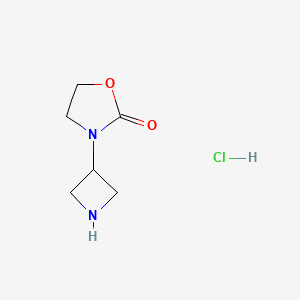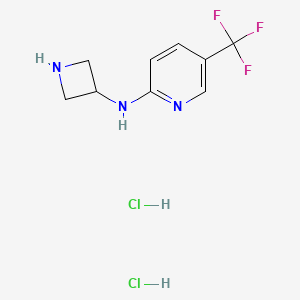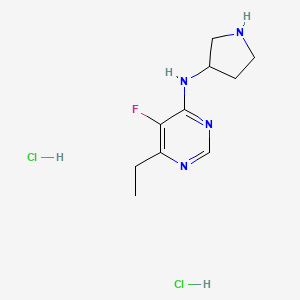![molecular formula C8H8BrN3OS B1488647 {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1251259-78-5](/img/structure/B1488647.png)
{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Descripción general
Descripción
{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromothiophene moiety attached to a triazole ring, which is further linked to a methanol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to obtain 5-bromothiophene.
Attachment of the Bromothiophene to the Triazole Ring: The bromothiophene intermediate is then reacted with an appropriate azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Introduction of the Methanol Group: Finally, the triazole derivative is treated with formaldehyde and a reducing agent to introduce the methanol group, yielding the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group in {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the bromothiophene moiety or the triazole ring.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified bromothiophene or triazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or fluorescence.
Biology:
Bioconjugation: The triazole ring can be used as a bioorthogonal handle for conjugating biomolecules, facilitating the study of biological processes.
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the bromothiophene moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.
Comparación Con Compuestos Similares
- {1-[(5-bromothiophen-2-yl)methyl]piperazine}
- {1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine}
- {1-[(5-bromothiophen-2-yl)methyl]triazole}
Comparison:
- Structural Differences: While these compounds share the bromothiophene moiety, they differ in the functional groups attached to the triazole or other heterocyclic rings.
- Unique Properties: The presence of the methanol group in {1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol imparts unique reactivity and potential for further functionalization compared to its analogs.
- Applications: Each compound may exhibit distinct properties and applications based on its structure, making this compound particularly valuable in specific contexts such as bioconjugation and catalysis.
Propiedades
IUPAC Name |
[1-[(5-bromothiophen-2-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSHOWCCPVKGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


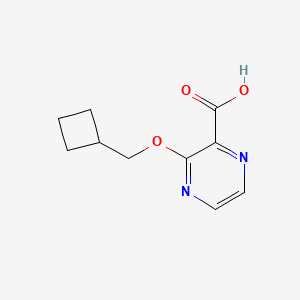
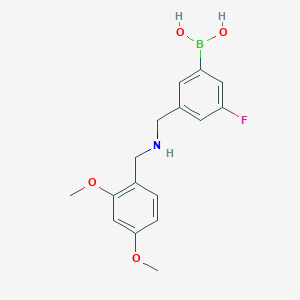
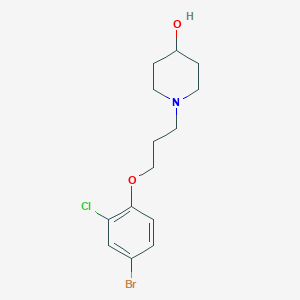



![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
